molecular formula C8H8O3 B13435580 2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid

2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid

Cat. No.: B13435580
M. Wt: 158.10 g/mol
InChI Key: IWYDHOAUDWTVEP-IDEBNGHGSA-N
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Description

2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid is a compound characterized by the presence of a cyclohexatrienyl ring labeled with carbon-13 isotopes and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid typically involves the introduction of carbon-13 isotopes into the cyclohexatrienyl ring. This can be achieved through the use of isotopically labeled precursors in a series of organic reactions. One common method involves the use of 13C-labeled benzene as a starting material, which undergoes a series of reactions to form the cyclohexatrienyl ring. The hydroxyacetic acid moiety can then be introduced through a subsequent reaction, such as esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The hydrogen atoms on the cyclohexatrienyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the cyclohexatrienyl ring.

Scientific Research Applications

2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid has several applications in scientific research:

    Analytical Chemistry: The carbon-13 labeling allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular structure and dynamics.

    Biochemistry: The compound can be used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.

    Industry: Used in the development of new materials and chemical processes, where isotopic labeling can provide valuable information on reaction mechanisms and pathways.

Mechanism of Action

The mechanism of action of 2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid involves its interaction with various molecular targets and pathways. The carbon-13 labeling allows for precise tracking of the compound in complex systems, enabling researchers to study its effects at the molecular level. The hydroxyacetic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone-(ring-13C6): Another isotopically labeled compound with a carbon-13 labeled phenyl ring.

    Tetracosanoic acid (1,2,3,4,5,6-13C6): A long-chain fatty acid labeled with carbon-13 isotopes.

Uniqueness

2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid is unique due to its combination of a cyclohexatrienyl ring and a hydroxyacetic acid moiety, both of which are labeled with carbon-13 isotopes. This dual labeling provides enhanced capabilities for studying complex chemical and biological systems, making it a valuable tool in various fields of research.

Properties

Molecular Formula

C8H8O3

Molecular Weight

158.10 g/mol

IUPAC Name

2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

IWYDHOAUDWTVEP-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O

Origin of Product

United States

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